2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide
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Overview
Description
2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a methylsulfanyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methylsulfanyl aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: It is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-methoxyphenyl)benzamide
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-(3-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKAACXRIKFKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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